Sodium indoline-2-sulfonate

描述

准备方法

Synthetic Routes and Reaction Conditions: Sodium indoline-2-sulfonate can be synthesized through the reaction of indole with aqueous ethanolic sodium bisulfite. This reaction produces this compound, which is a substituted aniline. The reaction typically involves electrophilic substitution at the 5-position of the indole ring .

Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions to achieve high yields. Factors such as reaction time, solvent composition, and bisulfite usage are adjusted to consistently obtain yields greater than 97% .

化学反应分析

Types of Reactions: Sodium indoline-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions are common, particularly at the 5-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted indoles .

科学研究应用

Chemical Synthesis

Precursor for Indole Derivatives

Sodium indoline-2-sulfonate serves as a precursor for the synthesis of 5-substituted indoles, which are crucial in drug development and the creation of biologically active compounds. The electrophilic substitution occurs at the 5-position of the indole ring, allowing for the formation of various derivatives that exhibit diverse biological activities .

Synthetic Pathways

The synthesis typically involves the reaction of indole with sodium bisulfite in an aqueous ethanolic solution. This method has been optimized to yield high purity and consistent results. For instance, modifications in reaction parameters have led to yields exceeding 98% for certain derivatives .

| Compound | Yield (%) |

|---|---|

| 5-Bromoindole | 80 |

| 5-Iodoindole | 57 |

| 5-Cyanoindole | 62 |

| 5-Nitroindole | 74 |

| 5-Aminoindole | 57 |

Biological Applications

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit significant biological activities, including:

- Antiviral Properties : Some derivatives have shown effectiveness against viruses like HIV, with specific compounds inhibiting integrase activity.

- Anticancer Activity : Indole derivatives are being explored for their potential to induce apoptosis in cancer cells, making them candidates for cancer therapy .

- Anti-inflammatory Effects : Compounds derived from this compound have been studied for their ability to modulate inflammatory pathways .

Case Studies

Industrial Applications

Dyes and Pigments Production

this compound is utilized in the synthesis of dyes and pigments due to its sulfonate group, which enhances solubility and stability. This application is particularly relevant in industries requiring high-performance colorants .

作用机制

The mechanism of action of sodium indoline-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with various biological molecules. This interaction can lead to the modulation of cellular processes and pathways, contributing to its biological activities .

相似化合物的比较

Chemical Identity and Properties

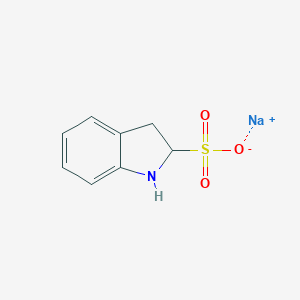

Sodium indoline-2-sulfonate (CAS 26807-68-1) is an organosulfonate compound with the molecular formula C₈H₈NNaO₃S and a molecular weight of 221.21 g/mol . Key synonyms include 2-Indolinesulfonic acid sodium salt and 1H-Indole-2-sulfonic acid, 2,3-dihydro-, sodium salt (1:1). Structurally, it features a partially saturated indole ring (indoline) with a sulfonate group at the C2 position (Figure 1).

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.21 g/mol | |

| Purity | ≥95% | |

| Stability | Long-term storage recommended | |

| Key Applications | 5-Substituted indole synthesis |

Sodium 1-Acetylindoline-2-Sulfonate

CAS 26807-69-2

- Formula : C₁₀H₁₀NNaO₄S

- Molecular Weight : 263.25 g/mol .

- Synthesis : Acetylation of this compound with acetic anhydride at 70–90°C yields the acetylated derivative in 90% yield .

- Unlike the parent compound, this derivative is less commonly used in indole synthesis but may serve as a stabilized intermediate.

Indolin-2-One

CAS 59-48-3

- Formula: C₈H₇NO

- Molecular Weight : 133.15 g/mol .

- Comparison : Lacks the sulfonate group, replacing it with a ketone at C2. This structural change reduces water solubility and shifts electrophilic substitution preferences. Indolin-2-one is primarily a precursor in alkaloid synthesis rather than a directing-group reagent .

Indole-2-Carboxylic Acid

CAS 1477-50-5

- Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol .

- Comparison : The C2-carboxylic acid group confers higher acidity (pKa ~4.5) compared to the sulfonate (pKa ~1–2). While both direct electrophiles to specific positions, the carboxylic acid’s smaller size and charge distribution make it less effective in regioselective indole functionalization .

Sodium 2-Phenyl-1H-Indole-5-Sulfonate

CAS 184351-56-2

- Formula: Not explicitly stated; similarity score 0.64 to this compound .

- Comparison : The phenyl group at C2 and sulfonate at C5 invert the substitution pattern. This compound likely directs electrophiles to alternate positions (e.g., C3 or C7), reducing utility in 5-substituted indole synthesis .

Complex Indole Sulfonates

- Formula : C₃₀H₃₅N₂NaO₇S₂

- Molecular Weight : 622.74 g/mol .

- Comparison : This polycyclic sulfonate, used in dyes or biosensors, demonstrates the versatility of sulfonated indolines in photochemical applications. Its extended conjugation and multiple sulfonate groups enhance water solubility and optical properties compared to simpler derivatives .

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|---|

| This compound | 26807-68-1 | C₈H₈NNaO₃S | 221.21 | Sulfonate at C2 | 5-Substituted indole synthesis |

| Sodium 1-Acetylindoline-2-Sulfonate | 26807-69-2 | C₁₀H₁₀NNaO₄S | 263.25 | Acetyl, sulfonate | Stabilized intermediate |

| Indolin-2-One | 59-48-3 | C₈H₇NO | 133.15 | Ketone at C2 | Alkaloid precursor |

| Indole-2-Carboxylic Acid | 1477-50-5 | C₉H₇NO₂ | 161.16 | Carboxylic acid at C2 | Organic synthesis building block |

| Sodium 2-Phenyl-1H-Indole-5-Sulfonate | 184351-56-2 | Not provided | N/A | Phenyl, sulfonate | Specialty chemical synthesis |

Research Findings and Mechanistic Insights

- Yield Optimization: Modifications to Thesing’s original protocol (e.g., reduced ethanol, extended reaction time) doubled yields of 5-substituted indoles, underscoring the compound’s synthetic value .

- Derivative Utility : Acetylated and phenylated derivatives exhibit altered reactivity profiles, highlighting the tunability of sulfonated indolines for diverse applications .

生物活性

Overview

Sodium indoline-2-sulfonate is a synthetic compound that belongs to the indole family, known for its diverse biological activities. The compound has been investigated for its potential in synthesizing 5-substituted analogs of melatonin, which may have implications for therapeutic applications in various medical fields, including oncology and neurobiology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Target of Action : this compound primarily targets the synthesis of 5-substituted indole derivatives. These derivatives can influence several physiological processes due to their structural similarity to melatonin.

Mode of Action : The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the nitrogen atom. This reaction is crucial for forming various biologically active compounds that can interact with multiple receptors in the body.

Biochemical Pathways : The pathways affected by this compound are likely those involved in melatonin's physiological actions, including sleep regulation, immune function, and antioxidant defense mechanisms. The compound's ability to revert back to indole under certain conditions suggests a dynamic stability that can impact its long-term cellular effects.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Anticancer Activity : Indole derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds derived from indoles can effectively inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), thereby reducing inflammation in vivo .

- Antimicrobial Properties : Indole derivatives are also noted for their antimicrobial activity against a range of pathogens. This property could be beneficial in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

- Antiproliferative Studies : A study evaluated various indole derivatives' effects on breast cancer cell lines (MCF-7). Compounds similar to this compound showed IC50 values indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

- Inflammation Models : In murine models of inflammation (zymosan-induced peritonitis), this compound demonstrated significant anti-inflammatory effects by inhibiting 5-LOX and sEH activities, suggesting potential therapeutic applications in inflammatory diseases .

- Molecular Docking Studies : Computational analyses have indicated that this compound and its analogs can effectively bind to specific enzyme active sites, providing insights into their mechanism of action at the molecular level .

属性

IUPAC Name |

sodium;2,3-dihydro-1H-indole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPRQKIWHMSOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635468 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-68-1 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。